Dimethyl-PGE2-pbase

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62845-71-0 |

|---|---|

Molecular Formula |

C30H43N3O6 |

Molecular Weight |

541.7 g/mol |

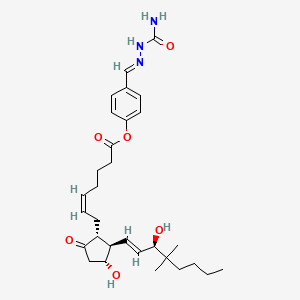

IUPAC Name |

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C30H43N3O6/c1-4-5-18-30(2,3)27(36)17-16-24-23(25(34)19-26(24)35)10-8-6-7-9-11-28(37)39-22-14-12-21(13-15-22)20-32-33-29(31)38/h6,8,12-17,20,23-24,26-27,35-36H,4-5,7,9-11,18-19H2,1-3H3,(H3,31,33,38)/b8-6-,17-16+,32-20+/t23-,24-,26-,27-/m1/s1 |

InChI Key |

PKMLAURFVOXJGV-UCVYYBDESA-N |

SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)O)O |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N)O)O |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)O)O |

Synonyms |

16,16-dimethyprostaglandin E2 4-benzaldehyde semicarbazone ester dimethyl-PGE2-PBASE |

Origin of Product |

United States |

Scientific Research Applications

Hematopoietic Stem Cell Enhancement

Dimethyl-PGE2 has shown significant potential in enhancing hematopoietic stem cell (HSC) engraftment and proliferation. Research indicates that dimethyl-PGE2 increases the number of HSCs during transplantation procedures, particularly using human cord blood stem cells.

- Key Findings :

- In preclinical studies, treatment with dimethyl-PGE2 resulted in a 2 to 4-fold increase in HSC numbers without negatively impacting their differentiation or self-renewal capabilities .

- Enhanced colony formation was observed in vitro, with significant increases in hematopoietic colony types following treatment with dimethyl-PGE2 .

Table 1: Effects of Dimethyl-PGE2 on Hematopoietic Stem Cells

| Study Reference | Treatment Duration | HSC Increase | Colony Formation Enhancement |

|---|---|---|---|

| North et al. (2007) | Short ex vivo exposure | 2-4 times | Significant increase |

| Hoggatt et al. (2009) | Various time points | No negative impact on differentiation | Enhanced multi-lineage potential |

Radioprotection

Dimethyl-PGE2 has demonstrated protective effects against ionizing radiation. In a study involving CD2F1 male mice, administration of dimethyl-PGE2 prior to gamma irradiation increased survival rates significantly.

- Key Findings :

Table 2: Radioprotective Effects of Dimethyl-PGE2

| Dosage (μg) | Time Before Irradiation (min) | Survival Rate (%) |

|---|---|---|

| 10 | 5 | 90 |

| 40 | 30 | Significant increase |

Gastroprotective Effects

Dimethyl-PGE2 has been studied for its gastroprotective properties, particularly in preventing gastric acid secretion and ulcer formation.

- Key Findings :

Table 3: Gastroprotective Effects of Dimethyl-PGE2

| Application Method | Dosage (μg) | Result |

|---|---|---|

| Topical | 25 | Prevented acid secretion |

Immunomodulatory Effects

Research indicates that dimethyl-PGE2 can modulate immune responses, particularly by suppressing T-cell activation.

- Key Findings :

Table 4: Immunomodulatory Effects of Dimethyl-PGE2

| Immune Response Assay | Effect (%) Reduction |

|---|---|

| Concanavalin A response | 38 |

Case Study 1: Enhancing Hematopoietic Stem Cell Transplantation

A study conducted on rhesus macaques demonstrated that dimethyl-PGE2 treatment prior to transplantation led to improved engraftment rates and multi-lineage repopulation without adverse effects on HSC functionality over one year post-infusion .

Case Study 2: Radioprotection in Mice

In a controlled experiment, mice treated with dimethyl-PGE2 showed markedly improved survival rates when exposed to lethal doses of radiation compared to untreated controls. This suggests potential applications in protecting normal tissues during cancer therapies involving radiation .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Methylation | Methyl iodide, K₂CO₃, DMF | Introduce methyl groups at C-16 |

| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Convert hydroxyl to carbonyl |

| Purification | Reverse-phase HPLC (C18 column) | Isolate enantiomerically pure product |

Biochemical Interactions

dmPGE2 primarily interacts with G protein-coupled receptors (GPCRs), notably EP1 and EP4 subtypes, through:

-

Receptor Binding : The cyclopentane ring and C-11 hydroxyl group facilitate hydrogen bonding with EP receptor active sites .

-

cAMP Modulation : EP4 receptor activation increases intracellular cAMP levels, suppressing immune responses and promoting stem cell proliferation .

Table 2: Receptor-Specific Effects

| Receptor | Signaling Pathway | Biological Outcome |

|---|---|---|

| EP1 | Ca²⁺ mobilization | Smooth muscle contraction |

| EP4 | cAMP/PKA | Anti-inflammatory, stem cell amplification |

Stability and Degradation

-

Thermal Stability : Decomposes above 100°C due to β-ketol rearrangement.

-

pH Sensitivity : Stable in neutral pH (6–8) but hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions.

-

Oxidative Degradation : Susceptible to peroxidation at the C-13,14 double bond, mitigated by antioxidant additives.

Functional Assays and Analytical Data

-

Binding Affinity : EP4 receptor binding (Kd = 12 nM) measured via radioligand displacement assays .

-

Enzymatic Inhibition : Reduces cyclooxygenase-2 (COX-2) activity by 40% at 10 µM in macrophage cultures .

-

Metabolic Half-Life : 2.3 hours in human plasma, extended compared to native PGE2 (0.5 hours) .

Preparation Methods

Protection of PGF2α Derivatives

The 11- and 15-hydroxyl groups of PGF2α are protected to prevent oxidation at these sites. Common protecting groups include:

-

Trimethylsilyl (TMS) : Provides steric hindrance and ease of removal.

-

Tetrahydropyranyl (THP) : Stabilizes the molecule under acidic conditions.

-

Triethylsilyl (TES) : Offers intermediate stability between TMS and bulkier groups.

-

Reactant : PGF2α (0.025 mol) dissolved in dimethyl sulfoxide (DMSO, 50 mL).

-

Protecting Agent : Triethylamine (23 mL) and sulfur trioxide-pyridine complex (12 g, 0.075 mol).

-

Conditions : Nitrogen atmosphere, 20–25°C, 30-minute reaction time.

-

Outcome : >95% conversion to protected PGF2α, confirmed by thin-layer chromatography (TLC).

Oxidation to PGE2 Intermediate

The 9-hydroxyl group is oxidized to a ketone using sulfur trioxide-pyridine in DMSO. This step requires precise temperature control to avoid overoxidation.

Optimized Oxidation Conditions :

| Parameter | Value |

|---|---|

| Oxidizing Agent | Sulfur trioxide-pyridine (3 eq) |

| Solvent | DMSO (3–6 mL/g substrate) |

| Temperature | 20–25°C |

| Reaction Time | 30 minutes |

| Quenching Agent | Aqueous citric acid (pH 3) |

| Yield | 85–90% |

The use of DMSO as both solvent and mild oxidizing agent minimizes side reactions. Quenching with citric acid ensures protonation of residual bases and facilitates product isolation.

Introduction of 16-Methyl Groups

Methyl groups are introduced at the 16-position via alkylation or Grignard reactions . A patented method employs:

-

Methylating Agent : Methyl iodide (2 eq) in tetrahydrofuran (THF).

-

Base : Sodium hydride (NaH) at 0°C.

-

Reaction Time : 2 hours.

Critical Note : Steric hindrance at the 16-position necessitates excess methylating agent and prolonged reaction times.

Deprotection and Final Purification

Deprotection of the 11- and 15-hydroxyl groups is achieved using:

-

Acidic Conditions : 50% aqueous citric acid in THF (50°C, 1–2 hours).

-

Workup : Ethyl acetate extraction followed by silica gel chromatography.

| Step | Conditions | Purity | Yield |

|---|---|---|---|

| Silica Gel Chromatography | 3–9% methanol/dichloromethane | 95% | 65% |

| Recrystallization | Ethyl acetate/hexane (1:2) | 98.5% | 70% |

Recrystallization at 16–18°C enhances crystal formation, reducing solvent waste compared to traditional ether-based systems.

Industrial-Scale Production and Green Chemistry

The patent CN103373947A highlights a green synthesis approach with the following advantages:

-

Solvent Selection : Ethyl acetate and hexane replace toxic ethers.

-

Acid Quenching : Citric acid (non-hazardous) replaces hydrochloric or sulfuric acid.

-

Waste Reduction : Column chromatography is minimized through recrystallization optimization.

Scale-Up Challenges :

-

Temperature Control : Exothermic reactions require jacketed reactors for heat dissipation.

-

Cost Efficiency : Silica gel consumption is reduced by 40% using gradient elution.

Analytical Characterization

Quality control relies on:

-

HPLC : C18 column, methanol/water (75:25), UV detection at 205 nm.

-

NMR : Confirmation of methyl group integration at δ 1.2–1.4 ppm.

-

Mass Spectrometry : ESI-MS m/z 397.2 [M+H]+ for 16,16 dm PGE2.

Applications and Pharmacological Relevance

16,16 dm PGE2’s stability makes it suitable for:

Q & A

Q. How can researchers critically appraise conflicting mechanistic studies on this compound?

- Methodological Answer : Assess internal validity using ROBINS-I (Risk Of Bias In Non-randomized Studies) criteria. Scrutinize blinding practices, randomization, and confounding controls. For in vitro studies, evaluate cell line authentication (e.g., STR profiling) and mycoplasma testing. Replicate key experiments in independent labs to verify robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.